5-(chlorosulfonyl)-2-iodobenzoic acid
Description
5-(Chlorosulfonyl)-2-iodobenzoic acid is a halogenated benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position and an iodine atom at the 2-position of the aromatic ring. This compound is synthesized via sulfonation of 2-iodobenzoic acid using chlorosulfonic acid under inert conditions (argon), yielding a reactive intermediate critical for further derivatization, such as sulfonamide formation . Its molecular formula is C₇H₄ClIO₄S, with a molecular weight of 362.52 g/mol (calculated from HRMS data in ). The chlorosulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the iodine atom facilitates cross-coupling reactions, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
850453-87-1 |
|---|---|
Molecular Formula |
C7H4ClIO4S |
Molecular Weight |
346.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)-2-iodobenzoic acid typically involves the chlorosulfonation of 2-iodobenzoic acid. This process can be carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is usually performed under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(chlorosulfonyl)-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The aromatic ring can undergo oxidation to form different functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the chlorosulfonyl group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while reduction reactions can produce sulfonamide derivatives.
Scientific Research Applications
5-(chlorosulfonyl)-2-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)-2-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Reactivity in Medicinal Chemistry
- Chlorosulfonyl Group : The -SO₂Cl group in 5-(chlorosulfonyl)-2-iodobenzoic acid reacts with amines (e.g., 4-butylaniline) to form sulfonamides, critical for enzyme inhibition . This contrasts with 5-chloro-2-iodobenzoic acid , which is more suited for halogen-exchange reactions due to its less reactive chloro substituent .
- Iodine Atom : The 2-iodo substituent enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings), a feature shared with 5-(difluoromethyl)-2-iodobenzoic acid . However, fluorinated analogs exhibit improved metabolic stability in vivo .
Analytical and Spectroscopic Data
- HRMS : The exact mass of This compound derivatives (e.g., compound 9 in ) matches theoretical values (554.2489 Da), confirming purity .
- NMR : The ¹H and ¹³C NMR spectra of iodinated benzoic acids show distinct shifts for iodine (δ ~ 90–100 ppm in ¹³C NMR) and sulfonyl groups (δ ~ 45–50 ppm) .
- Melting Points: this compound derivatives exhibit higher melting points (>200°C) compared to non-sulfonylated analogs (e.g., 164°C for 2-iodobenzoic acid) due to increased polarity .
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